molecular formula C14H32ClNO B14411623 4-(Decylamino)butan-1-ol;hydrochloride CAS No. 87260-33-1

4-(Decylamino)butan-1-ol;hydrochloride

Cat. No.: B14411623
CAS No.: 87260-33-1
M. Wt: 265.86 g/mol
InChI Key: HQFHSUKVVKBNGS-UHFFFAOYSA-N
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Description

4-(Decylamino)butan-1-ol hydrochloride is an amino alcohol derivative characterized by a 10-carbon decyl chain attached to a butanol backbone via an amino group, with a hydrochloride salt enhancing solubility. For instance, the decylamino group may contribute to lipophilicity, facilitating membrane penetration, a property critical in antimicrobial agents like telavancin hydrochloride . Synthesis pathways for analogous compounds involve reactions of amino-alcohol intermediates with chlorinating agents (e.g., thionyl chloride) , underscoring its relevance as a synthetic intermediate.

Properties

CAS No.

87260-33-1

Molecular Formula

C14H32ClNO

Molecular Weight

265.86 g/mol

IUPAC Name

4-(decylamino)butan-1-ol;hydrochloride

InChI

InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16;/h15-16H,2-14H2,1H3;1H

InChI Key

HQFHSUKVVKBNGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCCO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decylamino)butan-1-ol;hydrochloride typically involves the reaction of decylamine with butan-1-ol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(Decylamino)butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alkanes.

    Substitution: Halides or ethers.

Scientific Research Applications

4-(Decylamino)butan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Decylamino)butan-1-ol;hydrochloride involves its interaction with specific molecular targets. The decylamino group can interact with biological membranes, altering their permeability and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative distinctions between 4-(decylamino)butan-1-ol hydrochloride and related compounds.

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Properties References
4-(Decylamino)butan-1-ol hydrochloride C₁₄H₃₀ClNO 279.85* Aliphatic amine, alcohol, hydrochloride Synthetic intermediate; lipophilic
4-(Benzylamino)butan-2-one hydrochloride C₁₁H₁₆ClNO 213.70 Aromatic amine, ketone, hydrochloride Potential CNS activity (structural analogy)
Fexofenadine Related Compound C C₃₁H₃₉NO₂·HCl 493.27 Piperidine, diphenylmethanol, hydrochloride Antihistamine intermediate
Telavancin Hydrochloride C₈₀H₁₀₆Cl₂N₁₁O₂₇P·HCl 1792.10 Glycopeptide, decylaminoethyl, phosphonate Antibacterial (vancomycin analog)
4-[(1-Nitroacridin-9-yl)amino]butan-1-ol hydrochloride C₁₇H₁₈ClN₃O₃ 347.80* Acridine, nitro, alcohol, hydrochloride DNA intercalation (potential antitumor)
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ 167.64 Tertiary amine, carboxylic acid, hydrochloride pH-sensitive drug delivery

*Calculated based on molecular formulas and atomic weights where explicit data were unavailable.

Structural and Functional Analysis

Lipophilicity and Chain Length: The decylamino group in 4-(decylamino)butan-1-ol hydrochloride provides significant hydrophobicity compared to shorter-chain analogs like 4-(benzylamino)butan-2-one hydrochloride. Benzylamino and acridine substituents (e.g., in and ) introduce aromaticity, favoring π-π stacking interactions critical in receptor binding or DNA intercalation.

Functional Group Impact: Ketone vs. Carboxylic Acid vs. Alcohol: 4-(Dimethylamino)butanoic acid hydrochloride () exhibits acidity (pKa ~4-5) due to the carboxylic acid, whereas the alcohol group (pKa ~16-18) in the target compound is less reactive, influencing formulation strategies.

Pharmacological Applications: Telavancin Hydrochloride: Incorporates a decylaminoethyl side chain to enhance antibacterial efficacy against vancomycin-resistant strains, demonstrating the role of long-chain amines in drug design . Fexofenadine Intermediate: The piperidine and isopropylphenyl groups in optimize antihistamine activity, contrasting with the target compound’s simpler structure, which may lack receptor specificity.

Synthetic Utility: The synthesis of 4-(3-aminophenyl)-butan-1-ol derivatives via chlorination () mirrors methods applicable to the target compound, emphasizing its role as a versatile intermediate.

Research Findings and Data Gaps

  • Toxicity and Stability: Limited data on pharmacokinetics or toxicity profiles for the target compound necessitate further research, unlike well-characterized drugs like fexofenadine .
  • Solubility and Formulation : The hydrochloride salt improves water solubility, but comparative studies with analogs (e.g., acridine derivative in ) are needed to optimize delivery systems.

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